N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE It is used for the preparation of amide-substituted xanthine derivatives as phosphoenolpyruvate carboxykinase inhibitors with gluconeogenesis modulating activity for treating type 2 diabetes.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21149186
InChI: InChI=1S/C21H25N5O3/c1-4-6-12-25-19-18(20(28)26(11-5-2)21(25)29)23-17(24-19)13-15-7-9-16(10-8-15)22-14(3)27/h5,7-10H,2,4,6,11-13H2,1,3H3,(H,22,27)(H,23,24)
SMILES: CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)CC3=CC=C(C=C3)NC(=O)C
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol

N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE

CAS No.:

Cat. No.: VC21149186

Molecular Formula: C21H25N5O3

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE -

Specification

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
IUPAC Name N-[4-[(3-butyl-2,6-dioxo-1-prop-2-enyl-7H-purin-8-yl)methyl]phenyl]acetamide
Standard InChI InChI=1S/C21H25N5O3/c1-4-6-12-25-19-18(20(28)26(11-5-2)21(25)29)23-17(24-19)13-15-7-9-16(10-8-15)22-14(3)27/h5,7-10H,2,4,6,11-13H2,1,3H3,(H,22,27)(H,23,24)
Standard InChI Key XFOWZKUTPKXWIE-UHFFFAOYSA-N
SMILES CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)CC3=CC=C(C=C3)NC(=O)C
Canonical SMILES CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)CC3=CC=C(C=C3)NC(=O)C

Introduction

N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is a complex organic compound with diverse applications in biochemical research. It is identified by the CAS number 628279-02-7 and has a molecular formula of C21H25N5O3, with a molecular weight of approximately 395.45 g/mol .

Chemical Identifiers:

  • Molecular Formula: C21H25N5O3

  • Molecular Weight: 395.45 g/mol

  • CAS Number: 628279-02-7

  • InChIKey: XFOWZKUTPKXWIE-UHFFFAOYSA-N

SMILES Notation:

The SMILES notation for this compound is O=C(Nc1ccc(cc1)Cc3nc2N(C(=O)N(C(=O)c2n3)C\C=C)CCCC)C, which provides a concise representation of its molecular structure .

Applications and Uses

N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is primarily used in biochemical research, particularly in the field of proteomics. It serves as an organic building block for synthesizing more complex molecules and is not intended for medical or consumer use .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler purine derivatives. The specific synthesis pathway may vary depending on the desired yield and purity, often involving condensation reactions and functional group modifications.

Safety and Handling

Given its classification as a chemical for professional use only, handling this compound requires appropriate safety measures. It should be stored in a well-ventilated area, away from incompatible substances, and users should wear protective equipment to minimize exposure risks .

Research Findings

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